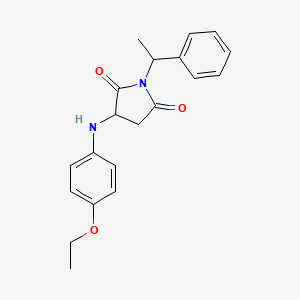

3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione is an organic compound that belongs to the class of pyrrolidine-2,5-diones This compound features a pyrrolidine ring substituted with a phenylethyl group and an ethoxyphenylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable dione precursor and an amine.

Substitution Reactions: The phenylethyl group can be introduced via a substitution reaction, often using a phenylethyl halide and a base.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, potentially leading to the formation of N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl groups in the pyrrolidine ring to alcohols or other reduced forms.

Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohol derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound is characterized by a complex molecular structure that incorporates a pyrrolidine ring fused with a dione moiety. Its molecular formula is C21H24N2O3, and it has a molecular weight of approximately 352.4 g/mol. The presence of the ethoxy and phenyl groups contributes to its lipophilicity, which can enhance bioavailability and interaction with biological targets.

Pharmacological Applications

1. Anticonvulsant Activity

Recent studies have indicated that derivatives of pyrrolidine-2,5-dione exhibit notable anticonvulsant properties. For instance, research has demonstrated that compounds with similar scaffolds can effectively inhibit seizures in animal models, suggesting that 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione may also possess this activity. The mechanism of action is believed to involve modulation of ion channels, particularly those involved in neurotransmission .

2. Pain Management

The compound's interaction with the transient receptor potential vanilloid 1 (TRPV1) channel has been explored in the context of pain management. TRPV1 antagonists are known for their analgesic properties, and compounds derived from the pyrrolidine scaffold have shown promising results in reducing pain responses in preclinical models .

3. Neuroprotective Effects

There is emerging evidence that pyrrolidine derivatives may offer neuroprotective benefits, potentially through antioxidant mechanisms or by modulating neuroinflammatory pathways. This could make this compound a candidate for further investigation in neurodegenerative diseases .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions that include:

- Formation of the Pyrrolidine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the ethoxy and phenyl groups can be accomplished via nucleophilic substitution or coupling reactions.

Recent advancements in combinatorial chemistry have facilitated the rapid synthesis of such compounds, allowing for the exploration of structure-activity relationships more efficiently .

Case Studies

Case Study 1: Anticonvulsant Efficacy

A study published in Pharmacology Reports evaluated several pyrrolidine derivatives for their anticonvulsant effects using the maximal electroshock seizure model. Compounds structurally related to this compound exhibited significant seizure threshold increases compared to controls .

Case Study 2: Pain Modulation

In another investigation focusing on pain pathways, a derivative demonstrated effectiveness in reducing nociceptive behavior in rodent models when administered prior to pain-inducing stimuli. This study highlighted the potential role of TRPV1 antagonism as a mechanism for analgesic effects .

Mécanisme D'action

The mechanism by which 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-((4-Methoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione

- 3-((4-Chlorophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione

- 3-((4-Fluorophenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione

Uniqueness

Compared to these similar compounds, 3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione may exhibit unique properties due to the presence of the ethoxy group, which can influence its reactivity, solubility, and interaction with biological targets.

Activité Biologique

3-((4-Ethoxyphenyl)amino)-1-(1-phenylethyl)pyrrolidine-2,5-dione, also known by its CAS number 106058-47-3, is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its effectiveness against various biological targets.

- Molecular Formula : C20H22N2O3

- Molecular Weight : 338.40 g/mol

- Structure : The compound consists of a pyrrolidine core with an ethoxyphenyl and a phenylethyl substituent, which may influence its biological activity.

Biological Activity Overview

The compound has been studied for various biological activities, particularly its role as an inhibitor in enzymatic pathways.

Aromatase Inhibition

Research indicates that derivatives of pyrrolidine compounds, including those similar to this compound, exhibit potent aromatase inhibition. Aromatase is an enzyme critical for estrogen biosynthesis, and inhibiting this enzyme can be beneficial in treating hormone-dependent cancers such as breast cancer.

- Inhibition Potency : Some derivatives show Ki values as low as 62 nM, indicating strong inhibitory effects compared to standard inhibitors like aminoglutethimide (AG) .

Antiviral Activity

A study on related pyrrolidine derivatives demonstrated antiviral properties against various viruses. Compounds were evaluated for their effectiveness against HIV-1 and other viral pathogens.

- Activity Against Viruses : Certain derivatives showed moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), suggesting potential applications in antiviral therapies .

The mechanisms through which this compound exerts its biological effects can be summarized as follows:

- Enzyme Inhibition : By binding to the active site of aromatase or other enzymes, the compound prevents substrate access, thereby inhibiting the enzymatic reaction.

- Cellular Uptake and Metabolism : The structural features may enhance cellular uptake and metabolic stability, allowing for prolonged action within biological systems .

- Antiviral Mechanisms : The compound may interfere with viral replication processes or inhibit viral entry into host cells.

Case Studies and Research Findings

Propriétés

IUPAC Name |

3-(4-ethoxyanilino)-1-(1-phenylethyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O3/c1-3-25-17-11-9-16(10-12-17)21-18-13-19(23)22(20(18)24)14(2)15-7-5-4-6-8-15/h4-12,14,18,21H,3,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWIZUPROARGBNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CC(=O)N(C2=O)C(C)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.